7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, otherwise known as N-benzyl-3,3-dimethyl-7-amino-1,5-benzoxazepin-4(5H)-one, is a molecule with a range of potential applications in the scientific field. It is an organic compound with a benzene ring and two nitrogen atoms, making it a heterocyclic compound. It is a derivative of the benzoxazepinone class of compounds, which are known for their anti-inflammatory, anti-tumor, and anti-allergic properties. The molecule has been studied extensively in recent years, and its potential applications in the scientific field are becoming increasingly apparent.
Scientific Research Applications
Enantioselective Synthesis
The chemical compound has been a subject of study for its potential applications in enantioselective synthesis. Research has demonstrated the enantioselective synthesis of various metabolites of vasopressin V2 receptor antagonist OPC-31260, highlighting the importance of this compound in synthesizing optically active pharmaceuticals. The synthesis involves lipase-catalyzed transesterification and has been shown to produce chiral acetates and alcohols, which are further converted into various metabolites while maintaining their absolute configurations (Matsubara et al., 2000).
Synthesis of CCR5 Antagonists
Another study focused on the practical synthesis of a CCR5 antagonist, a compound with potential therapeutic applications in treating conditions such as HIV. The synthesis process detailed in the research includes steps like esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation. This highlights the compound's role in facilitating the synthesis of medically significant molecules (Ikemoto et al., 2005).
Dopaminergic Activity
The compound has been studied for its dopaminergic activity, particularly in synthesized 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which have been evaluated as agonists of central and peripheral dopamine receptors. This research is crucial in understanding the compound's potential applications in neurological treatments (Pfeiffer et al., 1982).
Hydroxylation and Derivative Synthesis
Studies have also delved into the hydroxylation of related derivatives and their unexpected formation in reactions, shedding light on the complex chemical behaviors and potential for generating novel compounds with unique properties (Campagna et al., 1990).
Pharmacological Applications and Synthesis of Derivatives
The compound is integral in designing and synthesizing novel classes of molecules with potential pharmacological applications. Research into the design, synthesis, and biological evaluation of derivatives as NR2B-selective NMDA receptor antagonists indicates the compound's significance in developing new therapeutic agents (Tewes et al., 2010).
properties
IUPAC Name |
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2H-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)7-8-18-13-9-12(17)5-6-14(13)20-10-16(3,4)15(18)19/h5-6,9,11H,7-8,10,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNREBVHHSMWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-3,3-dimethyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzoxazepin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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